Cas no 1007518-48-0 (1-butyl-5-methyl-1H-pyrazole)
1-butyl-5-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-butyl-5-methyl-1H-pyrazole
- SCHEMBL293389
- STK351948
- EN300-231483
- 1-butyl-5-methylpyrazole
- AKOS003673732
- CS-0297676
- 1007518-48-0
-
- MDL: MFCD08701121
- Inchi: 1S/C8H14N2/c1-3-4-7-10-8(2)5-6-9-10/h5-6H,3-4,7H2,1-2H3
- InChI Key: QZKNMFYEYYTECQ-UHFFFAOYSA-N
- SMILES: N1(C(C)=CC=N1)CCCC
Computed Properties
- Exact Mass: 138.115698455g/mol
- Monoisotopic Mass: 138.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 93.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.8Ų
1-butyl-5-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1074068-1g |
1-Butyl-5-methyl-1h-pyrazole |
1007518-48-0 | 95% | 1g |
$384.0 | 2024-04-26 | |
| Ambeed | A1074068-5g |
1-Butyl-5-methyl-1h-pyrazole |
1007518-48-0 | 95% | 5g |
$1114.0 | 2024-04-26 | |
| abcr | AB501049-100 mg |
1-Butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB501049-250 mg |
1-Butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB501049-500 mg |
1-Butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB501049-1 g |
1-Butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB501049-5 g |
1-Butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 5g |
€1,185.30 | 2022-03-01 | ||
| Enamine | EN300-231483-0.05g |
1-butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-231483-0.1g |
1-butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-231483-0.25g |
1-butyl-5-methyl-1H-pyrazole |
1007518-48-0 | 95% | 0.25g |
$188.0 | 2024-06-20 |
1-butyl-5-methyl-1H-pyrazole Suppliers
1-butyl-5-methyl-1H-pyrazole Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-butyl-5-methyl-1H-pyrazole
Recent Advances in the Study of 1-Butyl-5-methyl-1H-pyrazole (CAS: 1007518-48-0) in Chemical Biology and Pharmaceutical Research
The compound 1-butyl-5-methyl-1H-pyrazole (CAS: 1007518-48-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole core, has been explored for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 1-butyl-5-methyl-1H-pyrazole as a scaffold for designing novel kinase inhibitors. The researchers demonstrated that modifications to the butyl and methyl substituents could significantly enhance the compound's binding affinity to specific kinase targets, such as EGFR and CDK2. Molecular docking and in vitro assays revealed that derivatives of this compound exhibited promising inhibitory activity, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing targeted cancer therapies.
In another recent study, researchers explored the antimicrobial properties of 1-butyl-5-methyl-1H-pyrazole derivatives against multidrug-resistant bacterial strains. The results, published in Bioorganic & Medicinal Chemistry Letters (2024), indicated that certain derivatives displayed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the butyl group in enhancing membrane permeability and disrupting bacterial cell wall synthesis. These insights could pave the way for developing new antibiotics to combat resistant infections.
Additionally, advancements in synthetic methodologies have been reported for 1-butyl-5-methyl-1H-pyrazole. A recent paper in Organic Process Research & Development (2023) described a scalable and environmentally friendly synthesis route using catalytic C-H activation. This approach improved yield and reduced waste generation compared to traditional methods, making it more suitable for industrial-scale production. The study also provided detailed spectroscopic characterization data, which are valuable for quality control in pharmaceutical manufacturing.
In conclusion, 1-butyl-5-methyl-1H-pyrazole (CAS: 1007518-48-0) continues to be a compound of interest in chemical biology and pharmaceutical research. Its versatile scaffold, combined with recent advancements in synthetic and biological studies, positions it as a promising candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to translate these findings into clinical applications.
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